![molecular formula C17H24O4 B131992 4-[4-(庚氧基)苯基]-4-氧代丁酸 CAS No. 143134-89-8](/img/structure/B131992.png)

4-[4-(庚氧基)苯基]-4-氧代丁酸

描述

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents at the 4-position of the 2,4-dioxobutanoic acid backbone. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single crystal X-ray diffraction studies . Similarly, a series of 4-substituted 2,4-dioxobutanoic acids were synthesized as inhibitors of glycolic acid oxidase, indicating the versatility of the 2,4-dioxobutanoic acid core in accommodating various substituents .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray diffraction, which provides precise geometrical parameters. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was described, and the geometrical parameters obtained from XRD studies were in agreement with the calculated values using Density Functional Theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular orbital analysis. The HOMO and LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid indicates charge transfer within the molecule, which is crucial for understanding its reactivity . The presence of functional groups and hydrogen bonds in similar compounds, as confirmed by FT-IR spectroscopy, also plays a significant role in their chemical behavior .

Physical and Chemical Properties Analysis

The physical properties such as thermal stability and melting point can be determined through thermal analysis. For instance, a related compound was found to be thermally stable up to 130 °C with a melting point of 163 °C . The chemical properties, including the ability to form hydrogen bonds and the presence of functional groups, are essential for the compound's reactivity and interactions. The first hyperpolarizability and infrared intensities reported for similar compounds suggest potential applications in nonlinear optics . The dielectric properties of these compounds can also be studied to understand their electrical behavior .

科学研究应用

合成和衍生

4-氧代丁烯酸的微波辅助合成4-氧代丁烯酸(包括 4-[4-(庚氧基)苯基]-4-氧代丁酸)因其生物活性和作为衍生中的多功能中间体而具有价值。一项研究开发了微波辅助的羟醛缩合方法来合成广泛的 4-氧代丁烯酸。这些方法因甲基酮的取代基而异,突出了取代基的性质在确定合成条件和这些化合物进一步化学转化的潜力中的重要性 (Uguen 等,2021)。

与其他化合物的相互作用研究 4-氧代丁烯酸与其他化合物的相互作用表明,根据初始底物,会形成不同的稠合三环系统。这表明有可能创造出一系列具有各种性质的复杂分子,突出了 4-氧代丁烯酸在化学合成中的多功能性 (Grinev 等,2017)。

光谱和结构研究

红外和结构分析对 4-芳基-2,4-二氧代丁烯酸的研究展示了使用光谱方法(NMR、MS、UV/VIS)和线性自由能关系来了解苯基取代对这些化合物的影响。观察到间位烷基取代的化合物具有更好的金属络合能力,这可能具有药理意义。该研究突出了分子结构对这些化合物的化学性质和反应性的影响 (Verbić 等,2008)。

振动和电子研究已经对 4-氧代丁烯酸衍生物进行了包括实验(FT-IR 和 FT-Raman)光谱和理论(DFT 方法)计算在内的综合研究。这些研究不仅提供了详细的振动谱带分配,还探讨了这些化合物中的分子稳定性、电荷转移和非共价相互作用。这种深入的分析强调了这些化合物的复杂性质及其在包括非线性光学材料在内的各种应用中的潜力 (Vanasundari 等,2018)。

属性

IUPAC Name |

4-(4-heptoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-4-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20/h7-10H,2-6,11-13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIATMKAFYNTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384281 | |

| Record name | 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |

CAS RN |

143134-89-8 | |

| Record name | 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

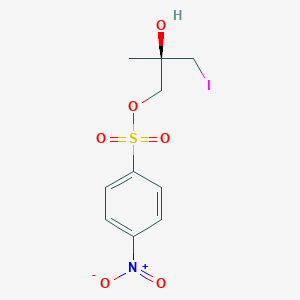

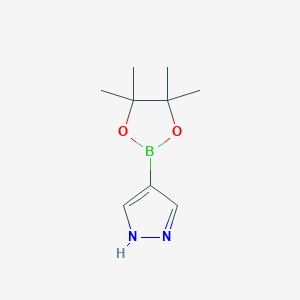

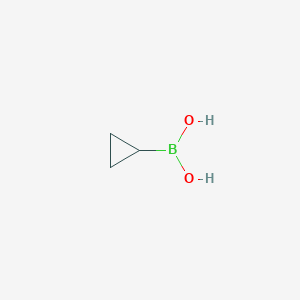

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)